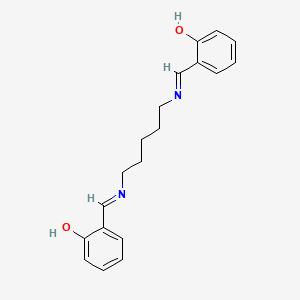![molecular formula C25H19N3O3S B1227241 2-[3-[3-(2-Hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione](/img/structure/B1227241.png)
2-[3-[3-(2-Hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[3-(2-hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione is a member of phthalimides.
Applications De Recherche Scientifique
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation : Research conducted by Jat et al. (2006) involved synthesizing derivatives of isoindole-1,3-dione and evaluating their antimicrobial activities against various bacteria and fungi. The study highlights the potential use of these compounds, including 2-[3-[3-(2-Hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione, in developing new antimicrobial agents (Jat et al., 2006).
Chemical Synthesis and Structural Studies
Synthesis of Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives : Tan et al. (2016) described a synthesis process starting from 3-sulfolene to create hexahydro-1H-isoindole-1,3(2H)-dione derivatives. This research provides insights into the chemical synthesis processes that can be applied to similar compounds like the one (Tan et al., 2016).
Synthesis of Some Isoindole-1,3-dione and Amino-oxyalkyl Derivatives of Benzimidazole : Research by Banu et al. (2001) involved synthesizing various derivatives of isoindole-1,3-dione, highlighting the versatility and potential applications of these compounds in different chemical contexts (Banu et al., 2001).
Photophysical and Chemical Properties
Study of Photophysical Properties : Deshmukh and Sekar (2015) conducted a study on the photophysical behavior of certain isoindole derivatives. This research is crucial for understanding the optical properties of similar compounds, which can be applied in various scientific and industrial applications (Deshmukh & Sekar, 2015).
Characterization of Isoindole-1,3-dione Derivatives : Dioukhane et al. (2021) performed detailed NMR spectroscopy analysis on isoindoline-1,3-dione derivatives, contributing to the understanding of the structural characteristics of these compounds, which is vital for their potential applications in material science or pharmaceuticals (Dioukhane et al., 2021).
Applications in Chemotherapy and Drug Synthesis
Antimicrobial Screening of Novel AZA-Imidoxy Compounds : Jain et al. (2006) synthesized novel azaimidoxy compounds, including derivatives of isoindole-1,3-dione, and evaluated their antimicrobial activities. This research contributes to the development of potential chemotherapeutic agents (Jain et al., 2006).
Synthesis of 1,3-Isoindoledione Derivatives as Antibacterial Agents : Khalil et al. (2010) focused on synthesizing new derivatives of 1,3-isoindoledione and evaluating their antibacterial potential. This research underscores the significance of isoindole-1,3-dione derivatives in creating new antibacterial drugs (Khalil et al., 2010).
Propriétés
Nom du produit |
2-[3-[3-(2-Hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione |
|---|---|
Formule moléculaire |
C25H19N3O3S |
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
2-[3-[3-(2-hydroxyethyl)-2-phenylimino-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H19N3O3S/c29-14-13-27-22(16-32-25(27)26-18-8-2-1-3-9-18)17-7-6-10-19(15-17)28-23(30)20-11-4-5-12-21(20)24(28)31/h1-12,15-16,29H,13-14H2 |
Clé InChI |
ZKSUMYPXOAKUCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)CCO |
SMILES canonique |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)CCO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Bis[(4-methoxy-2-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B1227159.png)
![4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone](/img/structure/B1227160.png)
![6-Bromo-5-hydroxy-1-methyl-2-[(pyridin-4-ylamino)methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1227163.png)
![3-(5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B1227165.png)
![N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B1227166.png)
![N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide](/img/structure/B1227167.png)

![N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide](/img/structure/B1227175.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(5,7-diphenyl-2-pyrazolo[1,5-a]pyrimidinyl)methanone](/img/structure/B1227176.png)
![1-Chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B1227177.png)

![2-[4-[benzenesulfonyl(methyl)amino]phenoxy]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B1227180.png)
![N-[[(4-oxo-1-phenyl-5-pyrazolo[3,4-d]pyrimidinyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1227181.png)
![2-Chloro-3-pyridinecarboxylic acid [2-(4-ethylphenyl)-2-oxoethyl] ester](/img/structure/B1227182.png)